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Compound of Interest

Compound Name: FAM DBCO, 6-isomer

Cat. No.: B15557295 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 6-FAM DBCO (6-

Carboxyfluorescein-Dibenzocyclooctyne), a bright and photostable green fluorescent dye, for

the sensitive and specific labeling of azide-modified biomolecules in living cells. This

technology is a cornerstone of bioorthogonal chemistry, enabling real-time visualization of

dynamic cellular processes without the need for cytotoxic copper catalysts.

Introduction to 6-FAM DBCO in Live Cell Imaging
6-FAM DBCO is a key reagent for copper-free click chemistry, specifically the strain-promoted

alkyne-azide cycloaddition (SPAAC). The dibenzocyclooctyne (DBCO) group reacts selectively

and efficiently with azide-functionalized molecules to form a stable triazole linkage.[1][2] This

reaction is bioorthogonal, meaning it occurs within a biological system without interfering with

native biochemical processes. The fluorescein (FAM) component is a widely used fluorophore

with a high quantum yield and an excitation maximum that aligns well with the 488 nm laser

line, making it compatible with standard fluorescence microscopy setups.[3]

The primary application of 6-FAM DBCO in live-cell imaging involves a two-step process. First,

an azide-containing building block is introduced into the cellular system. This can be achieved

through metabolic labeling, where cells are incubated with an azide-modified precursor (e.g.,

an azide-modified sugar, amino acid, or nucleoside) that is incorporated into biomolecules

through the cell's natural metabolic pathways.[1][4] Alternatively, azide groups can be

introduced via other methods such as enzymatic modification or the use of azide-bearing
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antibodies. The second step involves the introduction of 6-FAM DBCO, which specifically

reacts with the azide-labeled biomolecules, allowing for their fluorescent visualization.

Quantitative Data
The photophysical properties of 6-FAM DBCO make it an excellent choice for fluorescence

microscopy. A summary of its key quantitative characteristics is provided below for easy

reference and comparison.

Property Value Reference

Excitation Maximum (λex) 492 nm [2]

Emission Maximum (λem) 517 nm [2]

Molar Extinction Coefficient (ε) 74,000 cm⁻¹M⁻¹ [2]

Fluorescence Quantum Yield

(Φ)
0.93 [2]

Molecular Weight 676.71 g/mol [2]

Solubility Good in DMF, DMSO [2]

Experimental Protocols
Here, we provide detailed protocols for the metabolic labeling of live cells with an azide-

modified sugar and subsequent fluorescent labeling with 6-FAM DBCO for imaging.

Protocol 1: Metabolic Labeling of Live Cells with Azido
Sugars
This protocol describes the incorporation of azide groups into cell surface glycans using an

azide-modified sugar, N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz).

Materials:

Mammalian cells of interest

Complete cell culture medium
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Ac4ManNAz (N-azidoacetylmannosamine-tetraacylated)

Dimethyl sulfoxide (DMSO), sterile

Phosphate-buffered saline (PBS), sterile and pre-warmed to 37°C

Culture vessels (e.g., glass-bottom dishes suitable for microscopy)

Procedure:

Cell Seeding: Seed the cells in the appropriate culture vessel at a density that will allow them

to reach the desired confluency (typically 50-70%) at the time of labeling. Allow the cells to

adhere and grow under standard culture conditions (e.g., 37°C, 5% CO2).

Prepare Ac4ManNAz Stock Solution: Prepare a stock solution of Ac4ManNAz in sterile

DMSO. A common stock concentration is 10 mM. Store the stock solution at -20°C.

Metabolic Labeling: Thaw the Ac4ManNAz stock solution. Add the stock solution to the

complete cell culture medium to achieve a final concentration of 25-50 µM.[1] Gently swirl

the culture vessel to ensure even distribution.

Incubation: Return the cells to the incubator and continue to culture them for 24-48 hours.[1]

This allows for the metabolic incorporation of the azido sugar into the cell's glycans. The

optimal incubation time may vary depending on the cell type and should be determined

empirically.

Washing: After the incubation period, gently aspirate the medium containing Ac4ManNAz.

Wash the cells twice with pre-warmed, sterile PBS to remove any unincorporated azido

sugar.[1] The cells are now ready for fluorescent labeling with 6-FAM DBCO.

Protocol 2: Fluorescent Labeling of Azide-Modified Live
Cells with 6-FAM DBCO
This protocol details the procedure for labeling the azide-modified cells from Protocol 1 with 6-

FAM DBCO for live-cell imaging.

Materials:
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Azide-labeled live cells (from Protocol 1)

6-FAM DBCO

Anhydrous DMSO

Live-cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)

Fluorescence microscope with appropriate filter sets for FAM (FITC channel)

Procedure:

Prepare 6-FAM DBCO Staining Solution: Prepare a stock solution of 6-FAM DBCO in

anhydrous DMSO (e.g., 1 mM). Immediately before use, dilute the 6-FAM DBCO stock

solution in pre-warmed live-cell imaging buffer to the desired final concentration. A typical

starting concentration is 5-20 µM, but the optimal concentration should be determined

experimentally to maximize signal-to-noise.

Cell Preparation: After the final wash in Protocol 1, add pre-warmed live-cell imaging buffer

to the cells.

Labeling Reaction: Add the diluted 6-FAM DBCO staining solution to the cells.

Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from

light.[4] The reaction between DBCO and azide is rapid, but the incubation time can be

optimized.[2]

Washing: Remove the staining solution and wash the cells three times with pre-warmed live-

cell imaging buffer to remove any unbound 6-FAM DBCO.[1]

Imaging: Add fresh, pre-warmed live-cell imaging buffer to the cells. Proceed with imaging on

a fluorescence microscope equipped for live-cell imaging. Acquire images using the FITC or

equivalent filter set.

Mandatory Visualizations
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Experimental Workflow for Live Cell Imaging with 6-FAM
DBCO

Metabolic Labeling

Fluorescent Labeling (SPAAC)

Imaging

1. Seed Cells

2. Add Azido Sugar (e.g., Ac4ManNAz)

3. Incubate (24-48h)

4. Wash Cells

5. Add 6-FAM DBCO

6. Incubate (30-60 min)

7. Wash Cells

8. Live Cell Imaging
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Click to download full resolution via product page

Caption: Workflow for metabolic labeling and subsequent fluorescent tagging of live cells.
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Caption: Visualizing glycan biosynthesis and trafficking using 6-FAM DBCO.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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